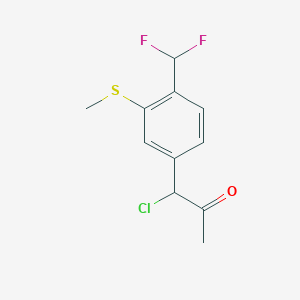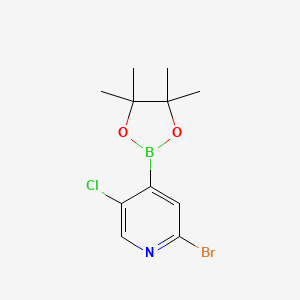
(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13F2NOS It is characterized by the presence of difluoro, methyl, and thiomorpholino groups attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The difluoro and thiomorpholino groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3,4-Difluoro-2-methylphenyl)(morpholino)methanone
- (3,4-Difluoro-2-methylphenyl)(piperidino)methanone
- (3,4-Difluoro-2-methylphenyl)(pyrrolidino)methanone
Uniqueness
(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
特性
分子式 |
C12H13F2NOS |
|---|---|
分子量 |
257.30 g/mol |
IUPAC名 |
(3,4-difluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13F2NOS/c1-8-9(2-3-10(13)11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChIキー |
RBCNJXMUIIVKFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)




![11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)







